molecular formula C11H18ClNO B2588167 (4-Isobutoxyphenyl)methanamine hydrochloride CAS No. 37806-44-3

(4-Isobutoxyphenyl)methanamine hydrochloride

Cat. No.: B2588167
CAS No.: 37806-44-3
M. Wt: 215.72
InChI Key: BHKUKNJDPIWLRY-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)methanamine hydrochloride (CAS 37806-44-3) is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . This product is provided as a high-purity material, with available purities of 97% or accompanied by a Certificate of Analysis to ensure quality for your research applications . The compound is a benzenemethanamine derivative, characterized by an isobutoxy group at the para-position, making it a valuable intermediate in organic synthesis and medicinal chemistry research . It is typically supplied as a solid and should be stored at room temperature under an inert atmosphere to maintain stability . As a building block, it is primarily used in pharmaceutical and chemical research, including exploration of structure-activity relationships and the development of novel bioactive molecules . Safety and Handling: This compound is for research use only and is not approved for human consumption . It carries the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) . This product is strictly for Research Use Only (RUO).

Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUKNJDPIWLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37806-44-3
Record name [4-(2-methylpropoxy)phenyl]methanamine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-isobutoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of (4-Isobutoxyphenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (4-Isobutoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Isobutoxyphenyl)methanamine hydrochloride finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isobutoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist , modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Key Structural Features
(4-Isobutoxyphenyl)methanamine HCl 4-Isobutoxyphenyl C11H18ClNO 215.7 Ether linkage, branched alkyl chain
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-Chlorophenyl-thiazole C10H9ClN2S·HCl 261.17 Thiazole heterocycle, chloro substituent
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine HCl 4-Fluorophenyl-isoxazole C10H10ClFN2O 228.65 Isoxazole heterocycle, fluoro substituent
(4-Methoxyphenyl)(phenyl)methanamine HCl 4-Methoxyphenyl-diphenylmethane C14H15NO·HCl 249.74 Diphenylmethane backbone, methoxy group
1-(4-Fluorophenyl)methanamine HCl 4-Fluorophenyl C7H7FClN 159.6 Simple fluorophenyl substituent
[4-(Benzyloxy)phenyl]methanamine HCl 4-Benzyloxyphenyl C14H15NO·HCl 249.7 Benzyl ether linkage, aromatic bulk

Physicochemical Properties

  • Solubility :

    • The isobutoxy group enhances lipophilicity compared to methoxy or hydroxy groups, improving membrane permeability but reducing water solubility. In contrast, compounds with polar heterocycles (e.g., thiazole in [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit moderate solubility in polar aprotic solvents like DMSO .
    • The diphenylmethane backbone in (4-Methoxyphenyl)(phenyl)methanamine HCl contributes to lower solubility in aqueous media due to increased aromatic stacking .
  • Melting Points :

    • Heterocyclic derivatives (e.g., thiazole, isoxazole) show higher melting points (>200°C) due to rigid structures and intermolecular hydrogen bonding .
    • Simple aryl methanamines like 1-(4-Fluorophenyl)methanamine HCl have lower melting points (~160–180°C) owing to reduced molecular symmetry .
  • NMR Spectral Data: In (4-Isobutoxyphenyl)methanamine HCl, the isobutoxy group’s methyl protons resonate as a multiplet at δ ~1.0–1.2 ppm (¹H NMR), while the aromatic protons appear as a doublet near δ 7.3 ppm. This contrasts with thiazole derivatives, where the thiazole ring’s protons show deshielded signals at δ 7.5–8.5 ppm . ¹³C NMR of (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl () reveals distinct shifts for sulfur-containing heterocycles (δ 133–134 ppm for thiophene carbons) versus the phenyl carbons in the target compound (δ 115–130 ppm) .

Biological Activity

(4-Isobutoxyphenyl)methanamine hydrochloride, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

(4-Isobutoxyphenyl)methanamine hydrochloride is characterized by its unique structure, which includes an isobutoxy group attached to a phenyl ring. This configuration is believed to influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that (4-Isobutoxyphenyl)methanamine hydrochloride exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus4 μg/mLEffective against Gram-positive bacteria
Listeria monocytogenes8 μg/mLHigh activity noted; significant clinical relevance
Escherichia coliNot detectableLimited efficacy against Gram-negative bacteria
Pseudomonas aeruginosaNot detectableSimilar trends observed in previous studies

The compound has shown selective activity towards Gram-positive bacteria, particularly effective against S. aureus and L. monocytogenes, which are clinically significant pathogens .

The mechanism by which (4-Isobutoxyphenyl)methanamine hydrochloride exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to cell death. However, detailed mechanistic studies are still required to elucidate the exact pathways involved.

Anticancer Properties

Preliminary studies have also suggested potential anticancer activity for (4-Isobutoxyphenyl)methanamine hydrochloride. Research focusing on similar compounds within the same chemical class has indicated that modifications can enhance cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest it may share these properties.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on novel derivatives of phenyl-diazenyl compounds demonstrated significant antibacterial activity against S. aureus. The modifications made to the base structure improved solubility and bioavailability, suggesting that similar strategies could enhance the efficacy of (4-Isobutoxyphenyl)methanamine hydrochloride .
  • Cytotoxicity Assessment : In vitro assays have been conducted on related compounds, revealing promising results in inhibiting cancer cell proliferation. These findings indicate a potential pathway for further exploration of (4-Isobutoxyphenyl)methanamine hydrochloride's anticancer properties .

Q & A

Q. What are the optimized synthetic routes for (4-Isobutoxyphenyl)methanamine hydrochloride?

The compound is typically synthesized via reductive amination. For example, a primary amine intermediate is reacted with an aldehyde/ketone in the presence of reducing agents like NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol . Purification involves recrystallization or column chromatography. Key steps include:

  • Intermediate formation : Condensation of 4-isobutoxybenzaldehyde with methanamine derivatives.
  • Reduction : Use of stereoselective reducing agents to control chirality (e.g., NaBH₄ for racemic mixtures) .
  • Yield optimization : Adjusting stoichiometry (e.g., 2.0 equivalents of NaBH(OAc)₃) and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • HRMS : To validate molecular weight (e.g., calculated [M+H]⁺ = 299.4073 vs. experimental 299.4075) .
  • Melting point analysis : Consistency with literature values (e.g., 203–204°C for analogous compounds) .

Q. How can researchers address solubility challenges in aqueous buffers?

Solubility is pH-dependent due to the amine hydrochloride moiety:

  • Acidic conditions : Use 0.1M HCl or citrate buffer (pH 3–4) for dissolution.
  • Co-solvents : Add DMSO (≤10%) or cyclodextrins for in vitro assays .
  • Salt formation : Explore alternative counterions (e.g., citrate) if HCl limits solubility .

Q. What storage conditions ensure long-term stability?

  • Temperature : Store at –20°C in airtight, light-protected vials.
  • Humidity control : Use desiccants to prevent hydrolysis of the isobutoxy group .
  • Stability monitoring : Periodic LC-MS analysis to detect degradation (e.g., free amine formation) .

Q. What are common impurities in synthetic batches?

Impurities arise from:

  • Incomplete reduction : Residual imine intermediates (detected via TLC or HPLC) .
  • Oxidation : Methoxy group degradation products (e.g., quinone derivatives) .
  • Counterion variability : Ensure HCl stoichiometry via elemental analysis .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

Structural analogs act as serotonin 2C (5-HT₂C) receptor agonists with functional selectivity, making them candidates for antipsychotic drug development . Key features:

  • Substituent effects : The isobutoxy group enhances blood-brain barrier penetration.
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-mesulergine) to quantify affinity .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on:

  • Phenyl ring modifications : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .
  • Amine substitution : N-Benzyl groups increase lipophilicity but may reduce aqueous solubility .
  • Stereochemistry : Cis-configuration in cyclopropane-containing analogs enhances receptor selectivity .

Q. What strategies resolve stereochemical inconsistencies in synthesis?

  • Chiral chromatography : Use columns like Chiralpak AD-H for enantiomer separation .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during reductive amination .
  • X-ray crystallography : Confirm absolute configuration of resolved enantiomers .

Q. How to develop validated HPLC/LC-MS methods for quantification?

  • Column selection : C18 columns with 5µm particles (e.g., Waters XBridge).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for ionization .
  • Calibration curves : Linear range of 0.1–100 µg/mL (R² > 0.99) .

Q. How to interpret contradictory biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Varying cell lines (e.g., HEK293 vs. CHO) or incubation times .
  • Metabolic interference : Species-specific cytochrome P450 activity in in vivo models .
  • Batch variability : Confirm compound purity via orthogonal methods (e.g., NMR + HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.